molecular formula C6H10O6 B119236 D-Mannono-1,4-lactone CAS No. 26301-79-1

D-Mannono-1,4-lactone

Cat. No. B119236
CAS RN: 26301-79-1
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-SQOUGZDYSA-N
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Description

D-Mannono-1,4-lactone is a recombinant carbohydrate synthesized from L-ribose and L-arabinose . It has lysozyme inhibitory activity and is a vital pharmaceutical intermediate within the biomedical realm .


Synthesis Analysis

D-Mannono-1,4-lactone can be efficiently converted into L-ribose in eight steps . A key step of this synthesis is the cyclization of a gamma-hydroxyalkoxamate under Mitsunobu conditions .


Molecular Structure Analysis

The molecular formula of D-Mannono-1,4-lactone is C6H10O6 . It consists of two stereoisomers: dl-mannonic acid and ldl-mannonic acid .


Chemical Reactions Analysis

Mannonate dehydratases catalyze the conversion of mannonate to 2-keto-3-deoxygluconate (KDG) as part of the hexuronic acid metabolism in bacteria . The recombinant TaManD enzyme was optimally active at 65 °C and showed high specificity towards D-mannonate and its lactone, D-mannono-1,4-lactone .


Physical And Chemical Properties Analysis

D-Mannono-1,4-lactone is a white solid . Its melting point is 153 °C, and its predicted boiling point is 467.9±18.0 °C . The predicted density is 1.766±0.06 g/cm3 .

Scientific Research Applications

Role in Hexuronic Acid Metabolism

D-Mannono-1,4-lactone plays a crucial role in the hexuronic acid metabolism in bacteria . Mannonate dehydratases catalyze the dehydration reaction from mannonate to 2-keto-3-deoxygluconate, and D-Mannono-1,4-lactone is a specific substrate for these enzymes .

Inhibitor to β-galactosidase

D-Mannono-1,4-lactone acts as an inhibitor to β-galactosidase of Escherichia coli . This provides proof that the furanose form of this sugar was contributory to its efficacy .

Role in Mannose Metabolism

The gene encoding for the enzyme TaManD, which shows high specificity towards D-mannonate and its lactone, D-mannono-1,4-lactone, is located adjacent to a previously studied mannose-specific aldohexose dehydrogenase (AldT) in the genome of T. acidophilum . This suggests a potential role of D-Mannono-1,4-lactone in the oxidative metabolism of mannose .

Lysozyme Inhibitory Activity

D-Mannonic acid-1,4-lactone, a recombinant carbohydrate synthesized from l-ribose and l-arabinose, has lysozyme inhibitory activity .

Role in the Synthesis of Lactones

D-Mannonic acid-1,4-lactone can be used to study the synthesis of lactones by Escherichia coli .

Potential Role in Archaeal Species

Genetic analysis revealed that closely related mannonate dehydratases among archaea are not located in a hexuronate gene cluster like in bacteria, but next to putative aldohexose dehydrogenases . This implies a different physiological role of mannonate dehydratases, and potentially D-Mannono-1,4-lactone, in those archaeal species .

Safety And Hazards

When handling D-Mannono-1,4-lactone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Research on D-Mannono-1,4-lactone could focus on its potential role in the catabolism of D-Mannose . For instance, the mannose-specific AldT produces the substrates for TaManD, demonstrating the possibility for an oxidative metabolism of mannose in T. acidophilum .

properties

IUPAC Name

(3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860012, DTXSID201314777
Record name Mannono-gamma-lactone
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Record name D-Mannono-1,4-lactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Mannono-1,4-lactone

CAS RN

26301-79-1, 10366-82-2
Record name D-Mannono-1,4-lactone
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Record name D-Mannono-gamma-lactone
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Record name Mannono-gamma-lactone
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Record name D-Mannono-1,4-lactone
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Record name D-mannono-1,4-lactone
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Record name D-MANNONO-.GAMMA.-LACTONE
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Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
233
Citations
Z Wałaszek, D Horton - Carbohydrate Research, 1982 - Elsevier
The conformations of d-glucono-, d-mannono-, d-gulono-, and d-galactono-1,4-lactone in solution were studied by 1 H- and 13 Cn.mr spectroscopy. The two equilibrating, envelope …
Number of citations: 36 www.sciencedirect.com
H Takahashi, Y Iwai, Y Hitomi, S Ikegami - Organic Letters, 2002 - ACS Publications
d-Mannono-1,4-lactone was efficiently converted into l-ribose in eight steps. A key step of this synthesis is the cyclization of a γ-hydroxyalkoxamate under Mitsunobu conditions. It is …
Number of citations: 47 pubs.acs.org
AF Cirelli, M Sznaidman, L Jeroncic… - Journal of …, 1983 - Taylor & Francis
Partial benzoylation of l-rhamnono-l,4-lactone (1) gave 2,5-di-O-benzoyl-l-rhamnono-1,4-lactone (2) as the main product. In similar conditions, d-mannono-l,4-lactone (3) gave …
Number of citations: 5 www.tandfonline.com
MJ Seo, J An, JH Shim, G Kim - Tetrahedron letters, 2003 - Elsevier
l-Ribose was synthesized in a concise manner from d-mannono-1,4-lactone using one-pot inversion conditions. Treatment of d-mannono-1,4-lactone with piperidine, followed by …
Number of citations: 28 www.sciencedirect.com
JAJM Vekemans, GAM Franken… - The Journal of …, 1988 - ACS Publications
Efficient, operationally simple procedures for preparing the chiral butenolides 3a, 4a, 13a, b, and16a-d from the commercial L-ascorbic acid (Lt/ireo-hex-2-enono-1, 4-lactone) andD-…
Number of citations: 52 pubs.acs.org
RH Hall, K Bischofberger, SJ Eitelman… - Journal of the Chemical …, 1977 - pubs.rsc.org
Formylaminomethylenation of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone (1) with ethyl isocyanoacetate (2) gave, as the major product, (E)-ethyl 3,6-anhydro-2-deoxy-2-…
Number of citations: 32 pubs.rsc.org
GC Andrews, TC Crawford… - The Journal of Organic …, 1981 - ACS Publications
While the chemistry of the derivatization1 and oxidative degradation2 of L-ascorbic acid (1) is well documented, its behavior under reductive conditions has been little studied. During …
Number of citations: 86 pubs.acs.org
L Chaveriat, I Stasik, G Demailly, D Beaupère - Tetrahedron, 2004 - Elsevier
Regioselective bromination of unprotected d-galactono-1,4-lactone and d-mannono-1,4-lactone with PPh 3 /CBr 4 led to 6-bromo-6-deoxy derivatives. These intermediates were treated …
Number of citations: 17 www.sciencedirect.com
N Pravdić, HG Fletcher Jr - Carbohydrate Research, 1971 - Elsevier
Oxidation of 2-acetamido-2-deoxy-d-mannose (2) by bromine in unbuffered aqueous solution leads to the isolation of 2-acetamido-2-deoxy-d-mannono-1,4-lactone (5). Similar …
Number of citations: 52 www.sciencedirect.com
GA Levvy, AJ Hay, J Conchie - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
It has been shown that the inhibitory power of D-galactonolactone and of D-fuconolactone (6-deoxy-D-galactonolactone) towards the appropriate glycosidases is dependent upon the …
Number of citations: 67 www.ncbi.nlm.nih.gov

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